Cas no 1171241-51-2 (4-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide)

4-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
- 1171241-51-2
- AKOS024514634
- 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- 4-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
- VU0648116-1
- 4-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
- F5596-0072
-
- インチ: 1S/C20H22N4O5S/c1-23(2)30(26,27)16-7-5-15(6-8-16)20(25)24-11-9-14(10-12-24)18-21-22-19(29-18)17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3
- InChIKey: RHHYRJHFTUGPTL-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)C(N1CCC(C2=NN=C(C3=CC=CO3)O2)CC1)=O)(N(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 430.13109099g/mol
- どういたいしつりょう: 430.13109099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 697
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5596-0072-15mg |
4-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
1171241-51-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5596-0072-20μmol |
4-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
1171241-51-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5596-0072-2mg |
4-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
1171241-51-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5596-0072-10mg |
4-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
1171241-51-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5596-0072-75mg |
4-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
1171241-51-2 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5596-0072-3mg |
4-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
1171241-51-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5596-0072-30mg |
4-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
1171241-51-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5596-0072-10μmol |
4-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
1171241-51-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5596-0072-4mg |
4-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
1171241-51-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5596-0072-20mg |
4-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
1171241-51-2 | 20mg |
$99.0 | 2023-09-09 |
4-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide 関連文献
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
4-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamideに関する追加情報
Comprehensive Analysis of 4-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide (CAS No. 1171241-51-2)
The compound 4-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide (CAS No. 1171241-51-2) is a highly specialized organic molecule with a unique structural framework. Its complex name reflects the intricate combination of a furan ring, an oxadiazole moiety, and a piperidine core, all linked to a sulfonamide group. This structure suggests potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents. Researchers are increasingly interested in such compounds due to their potential bioactivity, including anti-inflammatory, antimicrobial, or enzyme-inhibiting properties.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like 1,3,4-oxadiazole derivatives, which are known for their diverse pharmacological activities. The presence of the furan-2-yl group in this compound further enhances its appeal, as furan derivatives are often associated with bioactive molecules. This aligns with current trends in drug discovery, where researchers are exploring multi-targeted therapies and structure-activity relationships (SAR) to develop more effective treatments for complex diseases.
The sulfonamide functional group in this compound is particularly noteworthy, as sulfonamides have a long history in medicinal chemistry. They are known to interact with various biological targets, including enzymes and receptors. The N,N-dimethyl modification on the benzene ring may influence the compound's pharmacokinetic properties, such as its solubility and membrane permeability. These characteristics make CAS No. 1171241-51-2 a subject of interest for researchers investigating drug-like properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
From a synthetic chemistry perspective, the preparation of 4-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide likely involves multiple steps, including cyclization reactions to form the oxadiazole ring and coupling reactions to assemble the final structure. The compound's molecular complexity presents both challenges and opportunities for synthetic chemists working on structure optimization and scalable synthesis methods. These aspects are crucial for the pharmaceutical industry's ongoing pursuit of lead compound development and medicinal chemistry optimization.
In the context of current research trends, this compound may be relevant to studies on small molecule inhibitors, particularly those targeting specific enzymes or signaling pathways. The combination of its structural features suggests potential applications in areas such as kinase inhibition or GPCR modulation, which are hot topics in contemporary drug discovery. Additionally, the compound's properties might make it suitable for investigation in computational chemistry and molecular docking studies, which are increasingly important in early-stage drug development.
The physicochemical properties of CAS No. 1171241-51-2 would be of particular interest to researchers focusing on drug design principles. Factors such as molecular weight, lipophilicity, and hydrogen bonding capacity all contribute to a compound's potential as a drug candidate. The presence of both polar (sulfonamide) and non-polar (furan and aromatic) regions in the molecule suggests a balanced profile that could be optimized for specific therapeutic applications.
From a safety and regulatory standpoint, while this compound is not classified as hazardous, proper handling procedures should always be followed in laboratory settings. Researchers working with this substance should consult relevant material safety data sheets (MSDS) and adhere to standard laboratory safety protocols. The compound's potential applications would be subject to rigorous preclinical testing and regulatory approval processes if developed for therapeutic use.
In conclusion, 4-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide represents an interesting case study in modern medicinal chemistry. Its complex structure and potential bioactivity make it a compelling subject for researchers exploring new chemical entities in drug discovery. As the pharmaceutical industry continues to seek innovative solutions to unmet medical needs, compounds like this will undoubtedly play a role in advancing our understanding of structure-based drug design and therapeutic development.
1171241-51-2 (4-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide) 関連製品
- 2228503-82-8(3-(2-chloropyridin-4-yl)-3,3-difluoropropan-1-amine)
- 1806982-70-6(2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid)
- 2680770-47-0(6-Chloro-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)
- 2228963-79-7(1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-3,3-difluorocyclobutylmethanamine)
- 865592-89-8(2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide)
- 2126163-37-7(2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid)
- 52890-71-8(4-(4-CHLOROPHENETHYL)BENZENOL)
- 2326938-46-7(5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 1187055-81-7(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one)
- 2679817-77-5((2S)-2-{(benzyloxy)carbonylamino}-3-4-(2-phenyldiazen-1-yl)phenylpropanoic acid)



